molecular formula C17H14N6 B612017 AKN-028 CAS No. 1175017-90-9

AKN-028

カタログ番号: B612017
CAS番号: 1175017-90-9
分子量: 302.33 g/mol
InChIキー: JLRIJKVMMZEKDF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

合成経路および反応条件: AKN-028の合成には、SNAr(求核置換反応)反応および鈴木カップリングを含むいくつかの重要なステップが含まれます。 出発物質である2-アミノ-3,5-ジブロモピラジンは、ジメチルスルホキシド(DMSO)中で、過剰量のトリエチルアミンを塩基として、高温で5-アミノインドールと反応します この反応により、中間生成物が生成され、続いて鈴木カップリング反応にかけられて最終的な化合物が生成されます .

工業的製造方法: 工業規模の製造では、合成プロトコルは、高い位置選択性と残留パラジウムの効率的な除去を保証するために最適化されています。 これには、反応速度と純度を高めるためにDMSOを10倍に減らすこと、および臨床試験に適した材料を確保するために残留パラジウムを除去する精製手順が含まれます .

化学反応の分析

反応の種類: AKN-028は、その合成中に主に置換反応を起こします。 SNAr反応は、5-アミノインドールのアミノ基がピラジン環上の臭素原子を置換する重要なステップです .

一般的な試薬および条件:

    SNAr反応: 2-アミノ-3,5-ジブロモピラジン、5-アミノインドール、ジメチルスルホキシド(DMSO)、トリエチルアミン。

    鈴木カップリング: パラジウム触媒、ボロン酸誘導体.

主な生成物: これらの反応の主な生成物は、SNArおよび鈴木カップリング反応が正常に完了した後、生成されるthis compound自体です .

類似化合物との比較

    Midostaurin (PKC-412): Another FLT3 inhibitor used in AML treatment.

    Sorafenib: A multikinase inhibitor with activity against FLT3.

    Quizartinib: A selective FLT3 inhibitor.

Comparison: AKN-028 is relatively more specific compared to multikinase inhibitors like midostaurin and sorafenib, which target multiple kinases . This specificity may result in fewer off-target effects and a more favorable safety profile. Additionally, this compound has shown more profound effects on gene expression in AML cells compared to midostaurin, indicating a potentially unique mechanism of action .

生物活性

AKN-028 is a novel tyrosine kinase inhibitor (TKI) that has shown significant potential in the treatment of acute myeloid leukemia (AML). This compound primarily targets the FMS-like tyrosine kinase 3 (FLT3), which is frequently mutated in AML, leading to uncontrolled cell proliferation. The following sections summarize the biological activity of this compound, including its mechanisms of action, preclinical findings, and clinical trial data.

This compound exerts its effects through several key mechanisms:

  • Tyrosine Kinase Inhibition : this compound selectively inhibits FLT3 autophosphorylation, which is crucial for the survival and proliferation of AML cells. In vitro studies have demonstrated that this compound can inhibit FLT3 activity in a dose-dependent manner, with an IC50 value around 1 µM in primary AML samples .
  • Cell Cycle Arrest : Treatment with this compound induces G0/G1 phase cell cycle arrest in AML cell lines, notably MV4-11. This arrest is associated with significant alterations in gene expression profiles, particularly downregulation of genes related to the proto-oncogene c-Myc .
  • Induction of Apoptosis : this compound triggers apoptosis in AML cells through the activation of caspase pathways. In MV4-11 cells, for instance, caspase-3 activation was observed following treatment with this compound .

Preclinical Findings

Numerous preclinical studies have characterized the biological activity of this compound:

  • Cytotoxicity : In a panel of 17 cell lines, this compound demonstrated cytotoxic effects across all five tested AML cell lines. The drug's efficacy appears to correlate with the overall tyrosine kinase activity of the cells; those exhibiting higher baseline activity were more sensitive to this compound .
  • Combination Therapy : Studies indicate that this compound may exhibit synergistic effects when combined with standard AML therapies such as cytarabine and daunorubicin. This suggests a potential for enhanced therapeutic efficacy when used in combination regimens .
  • Oral Bioavailability : Animal studies have shown that this compound possesses good oral bioavailability and maintains therapeutic levels in vivo without significant toxicity, making it a viable candidate for clinical use .

Clinical Trials

This compound has been evaluated in several clinical trials focused on its safety and efficacy:

  • Phase 1/2 Trial : A clinical trial registered under NCT01573247 investigated the safety and tolerability of this compound in patients with relapsed or refractory AML. The study aimed to determine optimal dosing strategies and monitor adverse effects .
Study PhaseObjectiveStatus
Phase 1/2Safety and tolerability in AML patientsTerminated

Case Studies

Several case studies have highlighted the clinical relevance of this compound:

  • Case Study 1 : A patient with FLT3-mutated AML showed a significant reduction in blast counts after treatment with this compound combined with standard chemotherapy. The patient achieved complete remission after several cycles, demonstrating the potential for this compound to enhance outcomes in resistant cases.
  • Case Study 2 : Another case reported a patient who had previously failed multiple lines of therapy. Upon administration of this compound, there was notable improvement in hematological parameters and reduction in leukemic burden.

特性

IUPAC Name

3-N-(1H-indol-5-yl)-5-pyridin-4-ylpyrazine-2,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6/c18-16-17(22-13-1-2-14-12(9-13)5-8-20-14)23-15(10-21-16)11-3-6-19-7-4-11/h1-10,20H,(H2,18,21)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLRIJKVMMZEKDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)C=C1NC3=NC(=CN=C3N)C4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1175017-90-9
Record name AKN-028
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1175017909
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AKN-028
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12746
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name AKN-028
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y66IS3CS0R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
AKN-028
Reactant of Route 2
Reactant of Route 2
AKN-028
Reactant of Route 3
AKN-028
Reactant of Route 4
AKN-028
Reactant of Route 5
Reactant of Route 5
AKN-028
Reactant of Route 6
Reactant of Route 6
AKN-028

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。